molecular formula C20H24O7 B192610 Triptodiolide CAS No. 38647-10-8

Triptodiolide

Cat. No. B192610
CAS RN: 38647-10-8
M. Wt: 376.4 g/mol
InChI Key: PUJWFVBVNFXCHZ-SQEQANQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triptodiolide is a bioactive diterpene triepoxide isolated from the roots of the Chinese herb Tripterygium wilfordii . It has been used as an anti-inflammatory and immunosuppressive agent .


Molecular Structure Analysis

Triptodiolide has a complex molecular structure with the molecular formula C20H24O7 . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Triptodiolide has a molar mass of 376.4 g/mol . Its physical and chemical properties can be further analyzed using various tools .

Scientific Research Applications

Anti-inflammatory and Immunomodulatory Properties

Triptolide, a pharmacologically active compound isolated from Tripterygium wilfordii Hook F (TwHF), has shown considerable potential in treating various inflammatory and autoimmune diseases. It demonstrates potent anti-inflammatory and immunosuppressive activities and has been the focus of research for its application in the treatment of lupus nephritis, inflammatory bowel disease, asthma, and rheumatoid arthritis. The mechanism of action involves modulation of immune responses and suppression of inflammation (Yuan et al., 2019).

Anti-cancer Effects

Triptolide has been observed to exert significant anti-cancer effects, particularly in pancreatic cancer. Its action is characterized by inducing apoptosis, autophagy, and inhibiting angiogenesis in cancer cells. The pro-apoptotic effects of triptolide involve downregulation of inhibitory pathways and upregulation of apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment (Zhang et al., 2017).

Therapeutic Potential in Bone-Related Disorders

The pharmacological profile of triptolide also extends to the treatment of bone-related disorders. Its anti-inflammatory, antiproliferative, antioxidative, and immunosuppressive properties make it a potential therapeutic agent in treating inflammatory and cancerous bone conditions, including osteosarcoma (Wu Gang et al., 2022).

Molecular Pathway Modulation

Research has indicated that triptolide affects various cellular and molecular pathways, highlighting its potential in treating diseases like cancer and bone loss. The modulation of these pathways suggests its use in targeted therapies, where specific molecular targets are influenced to treat particular conditions (Youhan Wang et al., 2019).

Nanoparticle Delivery Systems

The development of triptolide-loaded nanoparticle delivery systems represents a significant advance in its application. These delivery systems aim to enhance the therapeutic efficacy of triptolide while minimizing its toxicity, addressing one of the main limitations in the clinical use of triptolide. The research in this area is focused on creating novel drug delivery systems that provide more powerful activity and lower toxicity (Xiong et al., 2005).

Future Directions

Triptodiolide has shown potent bioactivities against various cancers, and inflammatory and autoimmune diseases . Its future use in nanomedicine is being explored .

properties

IUPAC Name

(1S,2S,4S,5S,7R,8R,9S,11S,13S,19S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-7(2)18-13(26-18)14-20(27-14)17(3)5-10(21)12-8(6-24-15(12)22)9(17)4-11-19(20,25-11)16(18)23/h7,9-11,13-14,16,21,23H,4-6H2,1-3H3/t9-,10-,11-,13-,14-,16+,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJWFVBVNFXCHZ-SQEQANQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CC(C6=C(C5CC7C4(C2O)O7)COC6=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(C[C@@H](C6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045708
Record name Tripdiolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripdiolide

CAS RN

38647-10-8
Record name Tripdiolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38647-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripdiolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38647-10-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tripdiolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIPDIOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VRC678RTA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triptodiolide
Reactant of Route 2
Triptodiolide
Reactant of Route 3
Triptodiolide
Reactant of Route 4
Triptodiolide
Reactant of Route 5
Triptodiolide
Reactant of Route 6
Triptodiolide

Citations

For This Compound
18
Citations
L Ning, J Zhan, G Qu, L Zhong, H Guo, K Bi, D Guo - Tetrahedron, 2003 - Elsevier
… -hydroxytriptolide 2, 1β-hydroxytriptolide 3, triptodiolide 4, 16-hydroxytriptolide 5, triptolidenol 6, … in the literature, 3 compound 4 was identified as triptodiolide, which is a known structure. …
Number of citations: 60 www.sciencedirect.com
L Ning, H Guo, X Jiang, K Bi, D Guo - Pure and applied chemistry, 2003 - degruyter.com
The biotransformation of triptonide by cell suspension cultures of Platycodon grandiflorum was investigated. After six days of incubation, five products were obtained. On the basis of …
Number of citations: 11 www.degruyter.com
S Kumar, WCS Lau, WK Chan, D Yang… - … Medicinal Mushroom & …, 2003 - hub.hku.hk
… ,Inthisstudy,aChinesemedicinalplant Tripterygium wifordi (Lei Gong Teng)was chosen and screened forpresence of immunosuppressive Substancessuch astriptolide.triptodiolide.…
Number of citations: 2 hub.hku.hk
Y Takaishi, K Tokura, H Noguchi, K Nakano… - Phytochemistry, 1991 - Elsevier
… The active antileukemic principles, triptolide and triptodiolide were isolated from this plant [Z, 33, the contents of alkaloids and triterpenoids were also isolated from the roots of T. …
Number of citations: 18 www.sciencedirect.com
KB Borges, W de Souza Borges, R Durán-Patrón… - Tetrahedron …, 2009 - Elsevier
The development of novel biocatalytic methods is a continuously growing area of chemistry, microbiology, and genetic engineering due to the fact that biocatalysts are selective, easy-to-…
Number of citations: 248 www.sciencedirect.com
G Qin, R Xu - Medicinal research reviews, 1998 - Wiley Online Library
… Compounds 36–40 are ent-abietane-type diterpenoids with ,-unsaturated lactone and expoxy functions, which structure features are analogous with those of triptolide, triptodiolide, and …
Number of citations: 147 onlinelibrary.wiley.com
HN Bhatti, RA Khera - Journal of Asian natural products research, 2014 - Taylor & Francis
During the past few years, research has focused on the microbial transformation of a huge variety of organic compounds to obtain compounds of therapeutic and/or industrial interest. …
Number of citations: 39 www.tandfonline.com
DSS Kumar, HY Cheung, CS Lau, F Chen… - Journal of …, 2004 - Elsevier
An array of endophytic fungi which habitat in a Chinese medicinal plant, Tripterygium wilfordii Hook. f., (TWHf) were isolated and tested for their suppressive activity on …
Number of citations: 35 www.sciencedirect.com
M Hachida, XL Zhang, H Lu, H Hoshi… - Transplantation, 1998 - journals.lww.com
Background. Graft coronary arteriosclerosis (GCA) is the major limiting factor for long-term survival after heart transplantation. In this study, we investigated the effect of …
Number of citations: 10 journals.lww.com
M Hachida, X Zhang, H Lu, H Hoshi… - The Journal of heart and …, 1999 - Elsevier
BACKGROUND: Graft coronary arteriosclerosis is the major limiting factor for long-term survival after heart transplantation. In this study, we investigate the effect of multiglycosidorum …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.